MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is a sophisticated compound utilized primarily in the field of cancer research, particularly as a drug-linker conjugate for antibody-drug conjugates (ADCs). This compound integrates polyethylene glycol (PEG) with specific amino acids and a cytotoxic agent derived from camptothecin, enhancing the delivery and efficacy of therapeutic agents while minimizing systemic toxicity. The full chemical name reflects its complex structure, which includes a PEG moiety, peptide linkers, and a drug component.
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT falls under the classification of drug-linker conjugates. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby enhancing therapeutic effects while reducing side effects associated with conventional chemotherapy.
The synthesis of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high purity and yield. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to characterize and confirm the structure of the synthesized compound .
The molecular structure of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT can be depicted as follows:
The molecular weight of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is approximately 1,200 Da, with specific structural characteristics that facilitate its function as an ADC .
The primary chemical reactions involved in the synthesis of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT include:
These reactions require precise stoichiometry and reaction conditions to ensure successful coupling without undesired side products. Purification methods such as dialysis or chromatographic techniques are often employed post-synthesis to isolate the final product .
The mechanism of action for MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT involves:
Studies have demonstrated that ADCs utilizing this compound exhibit enhanced cytotoxicity against various cancer cell lines compared to free drugs alone .
Relevant analyses indicate that maintaining optimal storage conditions is crucial for preserving its integrity and efficacy .
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT has significant applications in scientific research:
This compound represents a critical advancement in targeted cancer therapies, showcasing how chemical innovation can lead to improved clinical outcomes in oncology .
The Val-Lys-Gly tripeptide sequence serves as the enzymatic cleavage site in MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT, enabling tumor-specific payload release. This sequence is strategically engineered for selective lysosomal processing, leveraging the overexpression of proteases like cathepsin B in cancer cells. Upon ADC internalization, cathepsin B cleaves between the lysine (Lys) and glycine (Gly) residues, initiating a cascade that releases the cytotoxic camptothecin derivative within malignant cells [2] [9].
The molecular design of Val-Lys-Gly offers distinct advantages over traditional dipeptide linkers:
Table 1: Protease Cleavage Efficiency of Peptide Linkers in ADC Design [2] [3]
Peptide Sequence | Primary Cleavage Enzyme | Plasma Stability (t₁/₂) | Tumor Lysosome Efficiency |
---|---|---|---|
Val-Cit-PABC | Cathepsin B | Moderate | High |
Val-Ala-PABC | Cathepsin S | High | Moderate |
Val-Lys-Gly | Cathepsin B/L | High | High |
Gly-Gly-Phe-Gly | Cathepsin B | High | High |
This design exemplifies the shift toward precision cleavage linkers that balance plasma stability with efficient intracellular drug release, a critical advancement for camptothecin-based ADCs [2] [9].
The tetraethylene glycol (PEG4) spacer in MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT addresses the inherent hydrophobicity of camptothecin payloads, which historically caused ADC aggregation and accelerated clearance. The PEG4 module acts as a polar interface between the antibody surface and the hydrophobic drug, conferring three key advantages:
Table 2: Impact of Spacer Design on Linker-Payload Properties [3] [9]
Spacer Type | Hydrodynamic Radius (Å) | ADC Aggregation (%) | Drug-Antibody Ratio (Max Achievable) |
---|---|---|---|
None | - | 35-50% | 3-4 |
PEG2 | 8.2 | 15-25% | 6-7 |
PEG4 | 12.7 | <10% | 8+ |
PEG8 | 18.9 | 5-8% | 8+ |
Notably, PEG4 strikes an optimal balance—long enough to mitigate hydrophobicity issues but short enough to avoid accelerated blood clearance observed with longer PEG chains (>PEG8) [3] [9]. This spacer design enables high drug-antibody ratios (DAR 8+) without compromising solubility, a critical factor for camptothecin ADCs requiring high payload delivery for efficacy [3].
7-MAD-MDCPT represents a structurally optimized camptothecin engineered for ADC integration, addressing two limitations of natural camptothecins: lactone instability and efflux pump susceptibility. Its molecular modifications include:
Table 3: Comparative Properties of Camptothecin ADC Payloads [6] [9]
Payload | Lactone Stability (t₁/₂ plasma) | Topo I IC₅₀ (nM) | Bystander Effect | Log P |
---|---|---|---|---|
SN-38 | 15 min | 3.2 | Limited | 2.1 |
Exatecan | 45 min | 0.9 | Moderate | 1.8 |
DXd | >120 min | 0.7 | Strong | 2.4 |
7-MAD-MDCPT | >180 min | 0.8 | Strong | 2.8 |
When conjugated via the Val-Lys-Gly-PEG4 linker, 7-MAD-MDCPT demonstrates synergistic stability: the PEG4 spacer minimizes aqueous exposure of the lactone ring, while the MAD moiety provides intramolecular stabilization. This dual approach maintains >90% payload integrity after 72 hours in human plasma, addressing a key limitation of first-generation camptothecin ADCs [5] [6] [9]. The payload’s moderate potency (IC₅₀ ≈1 nM) balances efficacy with therapeutic index—ultra-potent payloads (<0.1 nM) often cause off-target toxicity at subtherapeutic doses [3] [9].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8